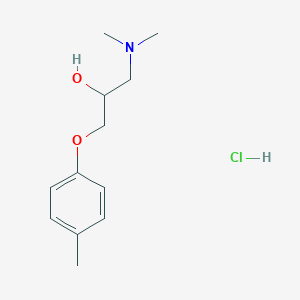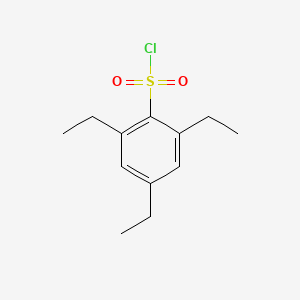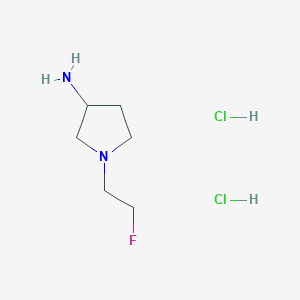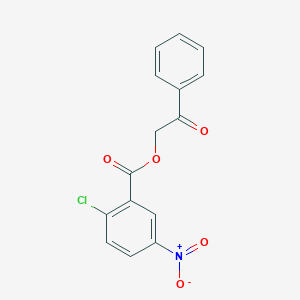![molecular formula C10H11NO2 B2720056 (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine CAS No. 16198-35-9](/img/structure/B2720056.png)
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine is an organic compound that belongs to the class of hydroxyimines. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of an imine, and an allyloxy group attached to the phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can be achieved through several synthetic routes. One common method involves the condensation of 2-(prop-2-en-1-yloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired hydroxyimine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (E)-N-hydroxy-1-[2-(methoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(ethoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(butoxy)phenyl]methanimine
Comparison:
- Structural Differences: The main difference lies in the substituent attached to the phenyl ring (allyloxy vs. methoxy, ethoxy, butoxy).
- Reactivity: The presence of different alkoxy groups can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in similar research applications, the specific properties and reactivity of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine make it unique for certain studies, particularly those involving allylic substitution reactions.
Propriétés
Numéro CAS |
16198-35-9 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2 |
Clé InChI |
PCWLXHIQGXUSCE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C=NO |
SMILES canonique |
C=CCOC1=CC=CC=C1C=NO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![5-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-2-one](/img/structure/B2719975.png)



![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)


![1-(BENZENESULFONYL)-4-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2719983.png)
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
